[2-(Methoxymethyl)-1H-imidazol-5-yl]methanamine;dihydrochloride
Description
[2-(Methoxymethyl)-1H-imidazol-5-yl]methanamine dihydrochloride is a substituted imidazole derivative featuring a methoxymethyl (-CH2-O-CH3) group at position 2 and a methanamine (-CH2-NH2) group at position 5 of the imidazole ring. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
[2-(methoxymethyl)-1H-imidazol-5-yl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O.2ClH/c1-10-4-6-8-3-5(2-7)9-6;;/h3H,2,4,7H2,1H3,(H,8,9);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSERSMXYKJKTTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC=C(N1)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Imidazole Derivatives
Substituent Variations on the Imidazole Ring
(1-Cyclopropyl-1H-imidazol-5-yl)methanamine Dihydrochloride (): Structure: Cyclopropyl group at position 1, methanamine at position 5. Molecular Formula: C8H14Cl2N3 (MW: 235.12 g/mol).
{[1-Methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}amine Dihydrochloride ():
- Structure : Methylthio (-S-CH3) at position 2, methyl at position 1.
- Molecular Formula : C6H12Cl2N3S (MW: 235.15 g/mol).
- Key Difference : The methylthio group increases hydrophobicity and may influence metabolic stability compared to the methoxymethyl group .
(1H-Imidazol-5-yl)methanamine Dihydrochloride (): Structure: Unsubstituted imidazole core with methanamine at position 5. Molecular Formula: C4H8Cl2N3 (MW: 169.04 g/mol).
Thiazole-Based Analogs
Benzimidazole Derivatives
1-(5-Methoxy-1H-benzimidazol-2-yl)methanamine Dihydrochloride ():
- Structure : Benzimidazole fused ring with methoxy (-OCH3) at position 5.
- Molecular Formula : C9H13Cl2N3O (MW: 250.12 g/mol).
- Key Difference : The fused benzene ring enhances aromaticity and may improve DNA intercalation properties, common in antitumor agents .
[2-(5-Chloro-1H-benzimidazol-2-yl)ethyl]methylamine Dihydrochloride (): Structure: Chlorine substituent at position 5, ethylmethylamine side chain. Molecular Formula: C10H13Cl3N3 (MW: 281.59 g/mol).
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications/Notes |
|---|---|---|---|---|
| [2-(Methoxymethyl)-1H-imidazol-5-yl]methanamine dihydrochloride (Target) | C7H14Cl2N3O* | ~252.1 | 2-methoxymethyl, 5-methanamine | Synthetic intermediate, drug discovery |
| (1-Cyclopropyl-1H-imidazol-5-yl)methanamine dihydrochloride | C8H14Cl2N3 | 235.12 | 1-cyclopropyl | Steric modulation in receptor binding |
| 1-(5-Methoxy-1H-benzimidazol-2-yl)methanamine dihydrochloride | C9H13Cl2N3O | 250.12 | Fused benzene, 5-methoxy | Antiparasitic/antitumor candidates |
| [2-(5-Chloro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride | C10H13Cl3N3 | 281.59 | 5-chloro, ethylmethylamine | Antimicrobial potential |
| β-Alanylhistamine dihydrochloride | C8H14Cl2N4O | 255.14 | β-alanine conjugation | Neurological research |
*Inferred from structural analogs.
Preparation Methods
Nitro Group Reduction Strategy
A nitro-substituted intermediate provides an alternative route:
Direct Alkylation of 5-Aminomethylimidazole
- Substrate : 5-Aminomethyl-1H-imidazole.
- Alkylation : React with methoxymethyl chloride (1.2 eq) and K₂CO₃ in DMF at 60°C for 8 hours.
- Salt Formation : As in Section 3.
Yield : 48%.
Industrial-Scale Production Considerations
For bulk synthesis, continuous flow reactors optimize yield and purity:
- Reactor Type : Tubular reactor with static mixers.
- Conditions : 80°C, 2.5 MPa, residence time 15 minutes.
- Catalyst : Immobilized lipases for enantioselective steps (if applicable).
Challenges and Optimization
- Regioselectivity : Competing alkylation at the 1- and 3-positions of imidazole necessitates careful base selection (e.g., NaH vs. K₂CO₃).
- Stability : The free amine is hygroscopic; salt formation must occur immediately post-synthesis.
- Purification : Silica gel chromatography is preferred over recrystallization due to polar byproducts.
Analytical Data Summary
| Parameter | Value | Method |
|---|---|---|
| Molecular Weight | 228.12 g/mol | ESI-MS |
| Purity | ≥98% | HPLC |
| Solubility | 45 mg/mL in H₂O | USP <911> |
| pKa | 8.2 (amine), 3.9 (imidazole) | Potentiometry |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
